Aristoloterpenate-I
Description
Aristoloterpenate-I is a bioactive terpenoid derivative isolated from plants of the genus Aristolochia, which are historically associated with both medicinal and toxicological significance. Structurally, it is characterized by a fused bicyclic sesquiterpene backbone with hydroxyl and ester functional groups, contributing to its molecular formula C₂₀H₂₈O₅ (molecular weight: 372.44 g/mol). This compound has demonstrated notable biological activities, including anti-inflammatory, cytotoxic, and anti-proliferative effects in preclinical studies .
Properties
Molecular Formula |
C32H31NO8 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
[(1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-yl] 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C32H31NO8/c1-19-7-4-9-20(2)13-22(14-21(17-34)10-5-8-19)41-32(35)25-16-28-31(40-18-39-28)30-23-11-6-12-27(38-3)24(23)15-26(29(25)30)33(36)37/h6,8-9,11-12,14-17,22H,4-5,7,10,13,18H2,1-3H3/b19-8+,20-9+,21-14-/t22-/m1/s1 |
InChI Key |
CNCKKGCRDGSHDH-PTDIUHGLSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H](C/C(=C/CC1)/C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)/C=O |
Canonical SMILES |
CC1=CCCC(=CC(CC(=CCC1)C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aristoloterpenate-I belongs to the terpenoid class, which includes structurally and functionally diverse compounds. Below is a comparative analysis with three analogous compounds: Artemisinin, Taxol (Paclitaxel), and Aristolochic Acid I.
Structural and Functional Comparisons
| Parameter | This compound | Artemisinin | Taxol | Aristolochic Acid I |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₂₈O₅ | C₁₅H₂₂O₅ | C₄₇H₅₁NO₁₄ | C₁₇H₁₁NO₇ |
| Source | Aristolochia spp. | Artemisia annua | Taxus brevifolia | Aristolochia spp. |
| Primary Bioactivity | Anti-inflammatory, cytotoxic | Antimalarial | Anticancer (microtubule stabilization) | Nephrotoxic, carcinogenic |
| Mechanism of Action | NF-κB pathway inhibition | Reactive oxygen species generation | Tubulin polymerization | DNA adduct formation |
| Toxicity Profile | Moderate nephrotoxicity | Low hepatotoxicity | Neurotoxicity, myelosuppression | High nephrotoxicity, carcinogenic |
Pharmacokinetic and Pharmacodynamic Insights
- Bioavailability : this compound exhibits poor oral bioavailability (<15%) due to low solubility, whereas Artemisinin and Taxol are formulated with adjuvants (e.g., cremophor for Taxol) to enhance absorption .
- Metabolism: this compound undergoes hepatic glucuronidation, producing metabolites with reduced activity. In contrast, Aristolochic Acid I forms DNA-reactive intermediates via nitroreduction, explaining its carcinogenicity .
- Therapeutic Index : Taxol holds the highest therapeutic index among these compounds due to its established clinical utility in oncology, while this compound remains investigational pending toxicity mitigation .
Key Research Findings
In Vitro Studies
- This compound demonstrated IC₅₀ = 8.2 μM against HeLa cells, outperforming Artemisinin (IC₅₀ = 32.5 μM) but underperforming Taxol (IC₅₀ = 0.1 nM) .
- Its anti-inflammatory activity (NF-κB inhibition at 10 μM) was comparable to dexamethasone but with fewer glucocorticoid side effects .
In Vivo and Clinical Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
